REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]([F:14])([F:13])[C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][N:7]=1)C.[BH4-].[Na+]>CCO>[F:14][C:5]([F:13])([C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][N:7]=1)[CH2:4][OH:3] |f:1.2|
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Name
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|
Quantity
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10.5 g
|
Type
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reactant
|
Smiles
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C(C)OC(C(C1=NC=C(C=C1)C)(F)F)=O
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Name
|
|
Quantity
|
98 mL
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Type
|
solvent
|
Smiles
|
CCO
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Name
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|
Quantity
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3.7 g
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Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
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UNSPECIFIED
|
Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After 3 h the reaction was carefully quenched with saturated NH4Cl (100 mL)
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Duration
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3 h
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Type
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CUSTOM
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Details
|
partitioned with EtOAc (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
FC(CO)(C1=NC=C(C=C1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mol | |
AMOUNT: MASS | 8.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |